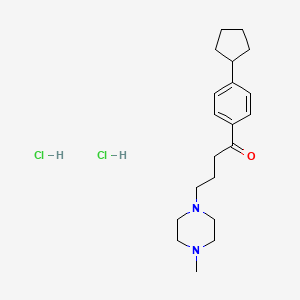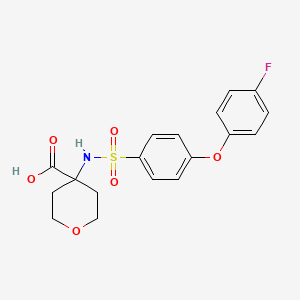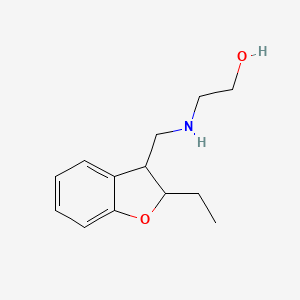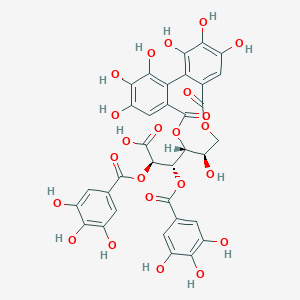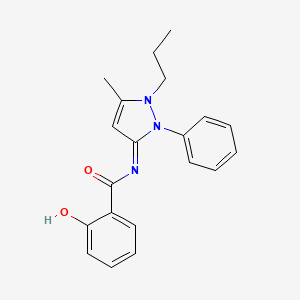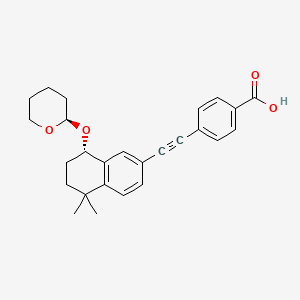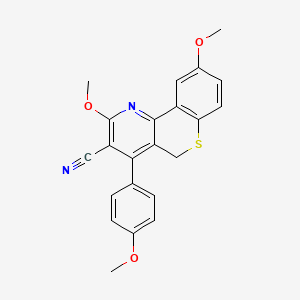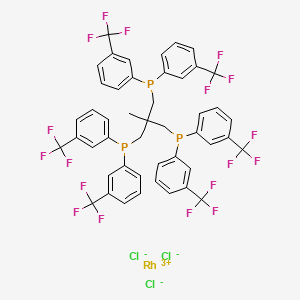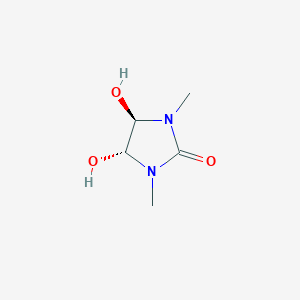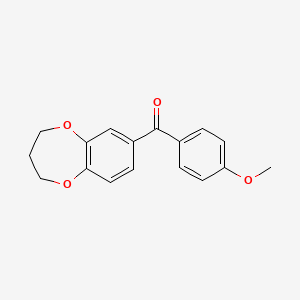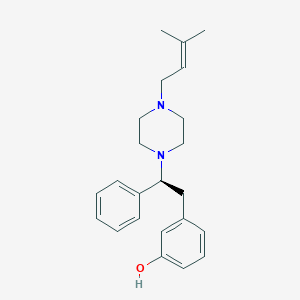
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and other neurological conditions. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide typically involves multiple steps, starting from a basic ergoline structure. The process includes:
Alkylation: Introduction of the propyl group at the 6-position of the ergoline ring.
Amidation: Formation of the carboxamide group at the 8-beta position.
Dimethylamino Propylation: Addition of the dimethylamino propyl group to the nitrogen atom.
Ethylamino Carbonylation: Introduction of the ethylamino carbonyl group.
Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studied for its interactions with various biological receptors, including serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders like migraines and Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets, primarily within the central nervous system. It binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, such as pain relief and improved motor function.
Comparación Con Compuestos Similares
Similar Compounds
Ergotamine: Another ergoline derivative used to treat migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.
Propiedades
Número CAS |
81409-92-9 |
|---|---|
Fórmula molecular |
C26H39N5O2 |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H39N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h7,9-10,16,19,21,23,28H,5-6,8,11-15,17H2,1-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |
Clave InChI |
HHPNSRKMOPOTKB-DICHZYRTSA-N |
SMILES isomérico |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |
SMILES canónico |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


